N-(4-chloro-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
The compound N-(4-chloro-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex molecule featuring:
- A 4-chloro-2-fluorophenyl group attached to an acetamide backbone.
- A thioether linkage connecting the acetamide to a 1,4-diazaspiro[4.5]deca-1,3-diene core.
- A thiophen-2-yl substituent on the diazaspiro ring.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3OS2/c21-13-6-7-15(14(22)11-13)23-17(26)12-28-19-18(16-5-4-10-27-16)24-20(25-19)8-2-1-3-9-20/h4-7,10-11H,1-3,8-9,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDSOKAREXZCSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound characterized by its unique spirocyclic structure and specific substituents that may impart significant biological activities. The exploration of its biological properties is crucial for potential applications in pharmacology, particularly in cancer therapy and antimicrobial activity.
Chemical Structure
The compound features a spiro[4.5]deca framework, which is known for its ability to interact with biological targets due to its three-dimensional conformation. The presence of thiophene and halogenated phenyl groups further enhances its pharmacological profile.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with similar compounds in the spirocyclic class. While specific data on this compound is limited, insights can be drawn from related research.
Anticancer Activity
Research indicates that compounds with spirocyclic structures often exhibit cytotoxic properties against various cancer cell lines. For instance, spiroacetal compounds have demonstrated significant cytotoxicity, suggesting that this compound may also possess similar anticancer activity .
Antimicrobial Activity
The presence of thiophene groups in the compound is associated with enhanced antimicrobial properties. Compounds structurally related to this compound have shown effectiveness against both gram-positive and gram-negative bacteria . This suggests potential for the compound in treating infections.
Table 1: Summary of Biological Activities
The mechanisms through which this compound may exert its effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Disruption of Cell Signaling Pathways : The unique structure may allow for interference with cellular signaling pathways critical for tumor growth and survival.
- Induction of Apoptosis : Evidence suggests that spirocyclic compounds can trigger programmed cell death in cancer cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural differences and similarities with related compounds:
Key Observations:
The 4-chloro-2-fluorophenyl group increases steric bulk and lipophilicity relative to simpler analogs like , which may improve metabolic stability .
Synthetic Methodology :
- The target compound’s synthesis likely mirrors methods used for and , involving nucleophilic substitution between a chloroacetamide and a thiol-containing diazaspiro precursor under reflux conditions .
- Yields for such reactions typically range from 70–85%, depending on substituent reactivity .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : Analogous chloroacetamides (e.g., ) exhibit intramolecular C–H···O interactions and intermolecular N–H···O bonds, stabilizing their crystal structures. Similar interactions are expected in the target compound.
- Solubility : The thiophene moiety may improve solubility in polar aprotic solvents compared to purely phenyl-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
